molecular formula C9H17ClN2O B6212756 3-(piperidin-3-yl)pyrrolidin-2-one hydrochloride CAS No. 2731006-66-7

3-(piperidin-3-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B6212756
CAS No.: 2731006-66-7
M. Wt: 204.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines and pyrrolidinones. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are often involved in various biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperidine with appropriate pyrrolidinone derivatives under controlled conditions. One common method is the cyclization of 3-piperidinylamine with diketene to form the pyrrolidin-2-one ring, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidinone rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs such as amines or alcohols.

  • Substitution Products: Substituted piperidines or pyrrolidinones.

Scientific Research Applications

3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and pain management.

  • Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3-(piperidin-3-yl)pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is similar to other piperidine and pyrrolidinone derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone ring but may have different substituents.

  • Piperidine derivatives: These compounds contain the piperidine ring and may have various functional groups attached.

Properties

CAS No.

2731006-66-7

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

0

Origin of Product

United States

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